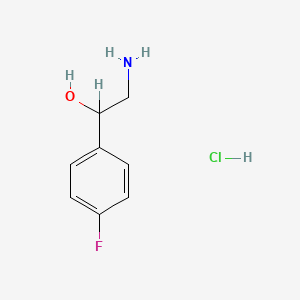

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride

Descripción

IUPAC Naming and Structural Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride . This name systematically describes its structure:

- Root : "Ethan-1-ol" indicates a two-carbon chain with a hydroxyl group at position 1.

- Substituents :

- An amino group (-NH₂) at position 2.

- A 4-fluorophenyl group attached to position 1.

- A hydrochloride counterion.

Structural Classification

The compound belongs to three chemical classes:

- Amino alcohols : Contains both amino (-NH₂) and hydroxyl (-OH) groups.

- Aryl fluorides : Features a fluorine-substituted benzene ring.

- Hydrochloride salts : Formed via protonation of the amino group by hydrochloric acid.

The core structure consists of a fluorinated aromatic ring connected to an ethanolamine backbone, with the hydrochloride enhancing solubility .

Molecular Formula and Physicochemical Properties

Molecular Formula

The molecular formula is C₈H₁₁ClFNO , corresponding to a molecular weight of 191.63 g/mol .

Physicochemical Properties

Key properties are summarized below:

Notes:

- The hydrochloride salt improves water solubility, critical for pharmaceutical formulations .

- Chiral centers (e.g., in enantiomers like the (S)-form) exhibit distinct optical rotations, relevant for stereospecific applications .

- Analogous compounds with similar structures (e.g., 1-(4-fluorophenyl)ethylamine) share comparable density and boiling points .

Propiedades

IUPAC Name |

2-amino-1-(4-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSJHCBYUNINNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960738 | |

| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-28-1 | |

| Record name | Benzyl alcohol, alpha-aminomethyl-p-fluoro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-amino-1-(4-fluorophenyl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions. For example:

Key findings :

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media are effective oxidizers .

-

Conditions : Reactions typically proceed at 60–80°C with catalytic sulfuric acid .

-

Products : 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is the primary product, confirmed via GC and NMR .

| Oxidizing Agent | Temperature | Conversion | Product Purity |

|---|---|---|---|

| KMnO₄ | 80°C | >90% | 95% (GC) |

| CrO₃ | 60°C | 85% | 90% (NMR) |

Reduction Reactions

The amino alcohol structure allows selective reduction of functional groups:

A. Carbonyl reduction :

When derived from its oxidized ketone form (e.g., 2-amino-1-(4-fluorophenyl)ethanone), the compound can be reduced back to the alcohol using NaBH₄ or LiAlH₄ .

B. Hydrogenation :

Catalytic hydrogenation (H₂/Pd/C) reduces unsaturated bonds in intermediates formed during synthesis .

Conditions :

Substitution Reactions

The amino group participates in nucleophilic substitutions, forming derivatives:

A. Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated products:

Conditions :

B. Acylation :

Acetyl chloride forms amide derivatives under anhydrous conditions:

| Reagent | Product | Yield |

|---|---|---|

| Methyl iodide | N-Methyl-2-amino-1-(4-fluorophenyl)ethanol | 84% |

| Acetyl chloride | N-Acetyl derivative | 78% |

Multi-Step Catalytic Processes

The compound serves as an intermediate in chemo-enzymatic cascades:

A. One-pot synthesis :

Combined azidolysis, alcohol dehydrogenase (ADH) reduction, and hydrogenation produce enantiomerically pure 1,2-amino alcohols :

-

Azidolysis : NaN₃/KI converts halo precursors to azides.

-

Enzymatic reduction : ADH-A (2.0 mg/mL) reduces ketones to (R)-alcohols with >99% ee .

-

Hydrogenation : H₂/Pd/C removes protective groups.

Performance metrics :

Comparative Reactivity

Substituent effects on reaction outcomes:

| Derivative | Reaction Rate (Oxidation) | Substitution Yield |

|---|---|---|

| 2-Amino-1-(4-fluorophenyl)ethanol | 1.0 (reference) | 1.0 (reference) |

| 2-Amino-1-(4-chlorophenyl)ethanol | 0.8 | 0.9 |

| 2-Amino-1-(4-methoxyphenyl)ethanol | 1.2 | 0.7 |

The electron-withdrawing fluorine atom slightly decelerates oxidation compared to methoxy-substituted analogs but enhances stability toward hydrolysis .

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism involving the formation of a ketone intermediate .

-

Substitution : The amino group’s nucleophilicity is modulated by protonation state; reactions favor alkaline conditions .

-

Stereoselectivity : Enzymatic reductions (e.g., ADH-A) achieve >99% enantiomeric excess by selectively reducing prochiral ketones .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₈H₁₁ClFNO

- Molecular Weight : 201.64 g/mol

- Appearance : Typically exists as a hydrochloride salt, enhancing its solubility in aqueous solutions.

Organic Synthesis

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions such as:

- Nucleophilic Substitution : The amino group can act as a nucleophile, facilitating the formation of amine derivatives.

- Reduction Reactions : It can be utilized in reduction processes to synthesize alcohols from ketones or aldehydes.

Biochemical Research

In biochemical assays, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds due to the amino group allows it to interact with various biological macromolecules, influencing:

- Enzyme Activity : It can modulate the activity of specific enzymes, which is critical for understanding metabolic processes.

- Receptor Binding : The fluorophenyl group enhances hydrophobic interactions with receptors, potentially affecting signal transduction pathways.

Pharmaceutical Development

The compound is investigated for its therapeutic properties, particularly in drug development targeting neurological conditions. Its applications include:

- Precursor in Drug Synthesis : It serves as an intermediate in synthesizing pharmaceuticals aimed at treating psychiatric disorders.

- Potential Neuroprotective Agent : Preliminary studies suggest that it may exhibit neuroprotective effects, warranting further investigation into its pharmacological profile.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of this compound:

Study on Enzyme Modulation

A research study demonstrated that this compound could modulate the activity of alcohol dehydrogenase enzymes, leading to variations in metabolic pathways related to alcohol metabolism . This finding underscores its potential utility in understanding metabolic disorders.

Pharmaceutical Applications

Research has indicated that derivatives of this compound may act on adrenergic receptors, suggesting its potential role in developing cardiovascular therapeutics . The specific binding affinities and functional outcomes are still under investigation but show promise for future drug formulations.

Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties against certain bacterial strains . This aspect opens avenues for exploring its use in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-1-(3-fluorophenyl)ethanol hydrochloride

- 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

- 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

Uniqueness

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride is unique due to the presence of the fluorine atom at the para position of the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Actividad Biológica

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its amino alcohol structure, has been investigated for various pharmacological properties, including its role as a building block for synthesizing bioactive molecules.

- Chemical Formula : C8H11ClFNO

- Molecular Weight : 201.63 g/mol

- CAS Number : 9826

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its pharmacological effects and synthesis applications in drug development.

Pharmacological Properties

- Antiviral Activity : The compound has been noted for its potential antiviral properties. It serves as a precursor in the synthesis of antiviral agents, particularly in the context of HIV treatment, where derivatives of this compound have shown efficacy against viral replication .

- Anti-inflammatory Effects : Research indicates that derivatives of 2-amino-1-(4-fluorophenyl)ethanol exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits, which could be relevant in the treatment of neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves asymmetric reduction processes that yield optically active forms. These processes are crucial for enhancing the biological activity and selectivity of the resultant compounds.

Synthesis Methods

- Chemoenzymatic Synthesis : A one-pot reaction system combining enzyme catalysis with palladium nanoparticle catalysis has been utilized to synthesize enantiomerically pure derivatives efficiently .

- Microbial Synthesis : Certain microorganisms have been employed to produce optically active forms of this compound, showcasing a biotechnological approach to synthesis .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1-(4-fluorophenyl)ethanol hydrochloride, and how can reaction efficiency be optimized?

- Methodology : A plausible route involves reductive amination of 4-fluorophenylglyoxal derivatives. For example, reduction of 2-azido-1-(4-fluorophenyl)ethanone (synthesized via azide substitution) using catalytic hydrogenation (H₂/Pd-C) or Staudinger conditions yields the amino alcohol intermediate, which is then treated with HCl to form the hydrochloride salt . Optimize reaction parameters (e.g., temperature, solvent polarity) to suppress side reactions like over-reduction. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) or LC-MS.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against known standards .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆. Key signals: δ ~4.5 ppm (CH-OH), δ ~3.2 ppm (CH₂-NH₂), and aromatic protons (δ ~7.2–7.8 ppm for 4-fluorophenyl) .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ (calculated for C₈H₁₁FNO⁺·Cl⁻: 215.06).

- Elemental Analysis : Verify C, H, N, Cl content (±0.3% deviation) .

Q. What storage conditions are critical to maintain compound stability?

- Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N₂). The hydrochloride salt is hygroscopic; prolonged exposure to humidity may lead to hydrolysis or decomposition. Pre-dry vials before use .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral this compound?

- Chiral Separation : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (80:20, 0.1% diethylamine) to resolve (R)- and (S)-enantiomers. Monitor optical purity via polarimetry ([α]D²⁵) and validate with circular dichroism (CD) spectroscopy .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during ketone reduction to favor a specific enantiomer. Report enantiomeric excess (ee) using chiral GC or HPLC .

Q. How do researchers address discrepancies in melting point data across studies?

- Case Study : If literature reports conflicting melting points (e.g., 245°C vs. 260°C):

Reproduce Conditions : Ensure identical drying protocols (vacuum desiccation vs. ambient).

Analyze Impurities : Trace moisture or residual solvents (e.g., ethanol) depress melting points. Use Karl Fischer titration for water content .

DSC Validation : Perform differential scanning calorimetry (DSC) at 10°C/min under N₂ to confirm thermal behavior .

Q. What strategies are effective for studying degradation pathways under stressed conditions?

- Forced Degradation : Expose the compound to:

- Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.

- Oxidative Stress : 3% H₂O₂ at 25°C.

- Photolysis : UV light (254 nm) for 48h.

Methodological Challenges and Solutions

Q. How to mitigate racemization during synthesis or storage?

- Mitigation Steps :

- Avoid high temperatures (>80°C) during synthesis.

- Use aprotic solvents (e.g., THF, DCM) to minimize proton exchange.

- Add chiral auxiliaries (e.g., tartaric acid) during crystallization to stabilize the desired enantiomer .

Q. What computational tools support structure-activity relationship (SAR) studies for this compound?

- In Silico Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.